tert-Butyl 3-(((3-chlorobenzyl)amino)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(((3-chlorobenzyl)amino)methyl)piperidine-1-carboxylate: is a chemical compound that features a piperidine ring substituted with a tert-butyl carbamate group and a 3-chlorobenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((3-chlorobenzyl)amino)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Carbamate Group: This step involves the reaction of the piperidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl carbamate group.
Attachment of the 3-Chlorobenzylamine Moiety: The final step involves the nucleophilic substitution reaction of the piperidine derivative with 3-chlorobenzylamine to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(((3-chlorobenzyl)amino)methyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the piperidine ring or the benzylamine moiety.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound, such as reducing the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-chlorobenzylamine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxides, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 3-(((3-chlorobenzyl)amino)methyl)piperidine-1-carboxylate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine: This compound may have potential applications in medicinal chemistry, particularly in the design and development of new pharmaceutical agents. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery research.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity profile makes it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((3-chlorobenzyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s piperidine ring and benzylamine moiety may allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 3-(((3-methoxypropyl)amino)methyl)piperidine-1-carboxylate
- tert-Butyl 3-(((3-bromobenzyl)amino)methyl)piperidine-1-carboxylate
- tert-Butyl 3-(((3-fluorobenzyl)amino)methyl)piperidine-1-carboxylate
Comparison: Compared to these similar compounds, tert-Butyl 3-(((3-chlorobenzyl)amino)methyl)piperidine-1-carboxylate is unique due to the presence of the 3-chlorobenzylamine moiety. This specific substitution can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from its analogs.
Properties
IUPAC Name |
tert-butyl 3-[[(3-chlorophenyl)methylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)21-9-5-7-15(13-21)12-20-11-14-6-4-8-16(19)10-14/h4,6,8,10,15,20H,5,7,9,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHDELAYXFAWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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